LogP and Lipophilicity Comparison: Diethyl vs. Dimethoxy Substitution on the Benzamide Phenyl Ring
The calculated octanol-water partition coefficient (LogP) for the target compound is 4.42 , a value driven by the 2,6-diethyl substitution pattern. This contrasts with the 2,6-dimethoxybenzamide analog N-[3-(tert-butyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, which is explicitly exemplified in US4416683A [1] and for which LogP can be estimated as approximately 2.8–3.2 based on the contribution of methoxy groups versus ethyl groups [2]. The increase of approximately 1.2–1.6 LogP units corresponds to an approximately 15- to 40-fold increase in octanol-water partitioning, significantly altering the compound's ability to translocate across plant cuticles and root membranes [2]. This quantitative difference in lipophilicity is directly linked to differential herbicidal uptake and translocation kinetics in target weeds [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.42 |
| Comparator Or Baseline | N-[3-(tert-butyl)-5-isoxazolyl]-2,6-dimethoxybenzamide: estimated LogP = 2.8–3.2 (based on fragment contribution methods for methoxy vs. ethyl substituents) |
| Quantified Difference | Δ LogP ≈ +1.2 to +1.6 (target compound is 15× to 40× more lipophilic) |
| Conditions | Calculated values from ChemSrc database ; comparator LogP estimated from accepted fragment-based prediction models (CLOGP method) [2]. |
Why This Matters
Higher lipophilicity correlates with enhanced penetration through waxy leaf cuticles and greater propensity for root uptake and xylem mobility, influencing which weed species are controlled and whether the herbicide performs better pre- or post-emergence; this parameter guides formulators and procurement scientists in selecting the right analog for specific agricultural settings.
- [1] Burow, K.W., Jr. N-Aryl benzamides, compositions and agricultural method. U.S. Patent 4,416,683, issued November 22, 1983. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Standard reference for fragment-based LogP estimation). View Source
